
2-chloro-N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cloro-N-(4-(N-ciclopropilsulfamoil)fenil)acetamida es un compuesto químico que pertenece a la clase de las acetamidas. Se caracteriza por la presencia de un grupo cloro, un grupo ciclopropilsulfamoil y un anillo fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-cloro-N-(4-(N-ciclopropilsulfamoil)fenil)acetamida normalmente implica la reacción de sulfadiazina con cloruro de cloroacetilo en presencia de dietilamina en dimetilformamida como disolvente . Las condiciones de reacción se controlan cuidadosamente para asegurar la formación del producto deseado con alto rendimiento y pureza.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El proceso está optimizado para la eficiencia, la rentabilidad y las consideraciones ambientales. Las técnicas avanzadas, como los reactores de flujo continuo y la síntesis automatizada, pueden emplearse para mejorar las tasas de producción y garantizar una calidad constante.
Análisis De Reacciones Químicas
Tipos de reacciones
2-cloro-N-(4-(N-ciclopropilsulfamoil)fenil)acetamida sufre diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo cloro puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, lo que lleva a la formación de diferentes derivados.
Hidrólisis: El grupo acetamida puede ser hidrolizado en condiciones ácidas o básicas.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcoholes. Las condiciones normalmente implican el uso de disolventes como dimetilformamida o acetonitrilo y catalizadores como paladio o cobre.
Oxidación y reducción: Se utilizan reactivos como el peróxido de hidrógeno, el borohidruro de sodio o el hidruro de litio y aluminio para las reacciones de oxidación y reducción, respectivamente.
Hidrólisis: Se emplean condiciones ácidas o básicas utilizando ácido clorhídrico o hidróxido de sodio para las reacciones de hidrólisis.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varias acetamidas sustituidas, mientras que las reacciones de oxidación y reducción pueden producir diferentes derivados oxidados o reducidos.
Aplicaciones Científicas De Investigación
2-cloro-N-(4-(N-ciclopropilsulfamoil)fenil)acetamida tiene varias aplicaciones de investigación científica:
Química medicinal: Este compuesto se estudia por su potencial como inhibidor de enzimas como la dihidrofolato reductasa (DHFR), que participa en la síntesis de nucleótidos. Puede tener aplicaciones en el desarrollo de agentes antimicrobianos y anticancerígenos.
Estudios biológicos: El compuesto se utiliza en estudios biológicos para investigar sus efectos sobre diversos procesos y vías celulares.
Aplicaciones industriales: En la industria, este compuesto puede utilizarse como intermedio en la síntesis de otras sustancias químicas y productos farmacéuticos. Sus propiedades químicas únicas lo hacen valioso para diversos procesos sintéticos.
Mecanismo De Acción
El mecanismo de acción de 2-cloro-N-(4-(N-ciclopropilsulfamoil)fenil)acetamida implica su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor de la dihidrofolato reductasa (DHFR), se une al sitio activo de la enzima, impidiendo la reducción del dihidrofolato a tetrahidrofolato . Esta inhibición interrumpe la síntesis de nucleótidos, que son esenciales para la replicación del ADN y la división celular. El grupo sulfonamida del compuesto juega un papel crucial en su afinidad de unión y actividad inhibitoria.
Comparación Con Compuestos Similares
Compuestos similares
- 2-cloro-N-(4-clorobutyl)-N-(4-(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl)phenyl)acetamide
- 2-cloro-N-(4-(N-tiazol-2-ylsulfamoil)fenil)acetamida
Singularidad
2-cloro-N-(4-(N-ciclopropilsulfamoil)fenil)acetamida es única debido a sus características estructurales específicas, como el grupo ciclopropilsulfamoil, que le confiere propiedades químicas y biológicas distintivas. En comparación con compuestos similares, puede exhibir diferentes afinidades de unión, selectividad y potencia en diversas aplicaciones. Su estructura única también permite la exploración de nuevas rutas sintéticas y el desarrollo de nuevos derivados con actividad mejorada.
Conclusión
2-cloro-N-(4-(N-ciclopropilsulfamoil)fenil)acetamida es un compuesto versátil con un potencial significativo en química medicinal, investigación biológica y aplicaciones industriales. Su estructura química y reactividad únicas lo convierten en un objetivo valioso para estudios y desarrollos futuros.
Propiedades
Fórmula molecular |
C11H13ClN2O3S |
|---|---|
Peso molecular |
288.75 g/mol |
Nombre IUPAC |
2-chloro-N-[4-(cyclopropylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C11H13ClN2O3S/c12-7-11(15)13-8-3-5-10(6-4-8)18(16,17)14-9-1-2-9/h3-6,9,14H,1-2,7H2,(H,13,15) |
Clave InChI |
DFTVDLUGBAUPAB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B12310539.png)
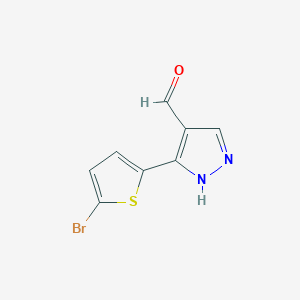
![Sodium;3,5-dihydroxy-7-[2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12310547.png)
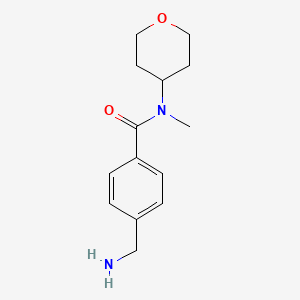


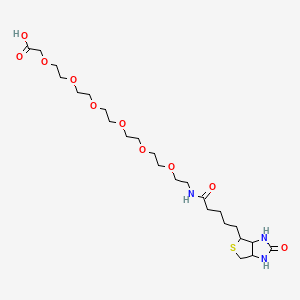
![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B12310578.png)
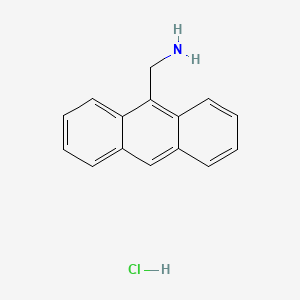

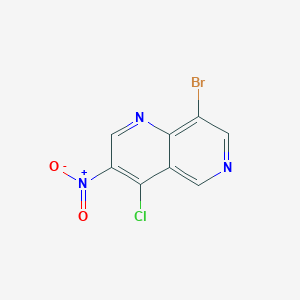
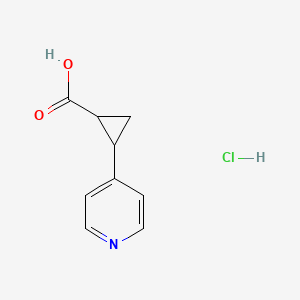
![1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B12310607.png)
